molecular formula C17H20INO2 B14180993 N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine CAS No. 919797-18-5

N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine

Cat. No.: B14180993
CAS No.: 919797-18-5
M. Wt: 397.25 g/mol
InChI Key: BRJJBCNYRXTWCY-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is a synthetic compound belonging to the phenethylamine class. It is known for its potent hallucinogenic properties and is often used in scientific research to study the effects of serotonin receptor agonists. This compound is structurally related to other phenethylamines, such as mescaline, and has been used as a “legal high” due to its psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine typically involves the iodination of 2,5-dimethoxyphenethylamine followed by benzylation. The reaction conditions often include the use of iodine and anhydrous potassium carbonate, with the mixture being heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its classification as a novel psychoactive substance. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, which may have different pharmacological properties compared to the parent compound.

Scientific Research Applications

N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is primarily used in scientific research to study the effects of serotonin receptor agonists. It has applications in:

Mechanism of Action

The compound exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets include various serotonin receptors, and the pathways involved are related to the modulation of serotonin levels in the brain .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodophenethylamine (2C-I): A closely related compound with similar hallucinogenic effects.

    Mescaline: A naturally occurring hallucinogen with a similar structure but different pharmacological profile.

    4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another phenethylamine derivative with psychoactive properties.

Uniqueness

N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is unique due to its high potency and specific interaction with the 5-HT2A receptor. Its benzyl group enhances its binding affinity, making it more potent than other similar compounds.

Properties

CAS No.

919797-18-5

Molecular Formula

C17H20INO2

Molecular Weight

397.25 g/mol

IUPAC Name

N-benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C17H20INO2/c1-20-16-11-15(18)17(21-2)10-14(16)8-9-19-12-13-6-4-3-5-7-13/h3-7,10-11,19H,8-9,12H2,1-2H3

InChI Key

BRJJBCNYRXTWCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2)OC)I

Origin of Product

United States

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